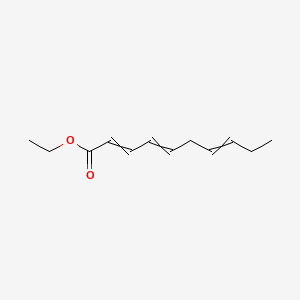
Ethyl deca-2,4,7-trienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl deca-2,4,7-trienoate is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water;soluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for Ethyl deca-2,4,7-trienoate, and what are their respective yields and challenges?
this compound is typically synthesized via esterification or condensation reactions. For example, methods involving MgCO₃ in ethanol under reflux (8–10 hours) have been used for similar trienoate esters, yielding moderate efficiency (40–60%). Key challenges include controlling regioselectivity to avoid isomerization and minimizing oxidative degradation during purification. Solvent choice (e.g., ethanol vs. acetonitrile) significantly impacts reaction kinetics and by-product formation .
Q. Which analytical techniques are most effective for characterizing the purity and isomer distribution of this compound?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of double bonds (e.g., 2,4,7-triene). For isomer differentiation, tandem MS and infrared (IR) spectroscopy can resolve structural ambiguities. Recent studies emphasize coupling these techniques with computational simulations (e.g., density functional theory) to validate spectral assignments .
Q. What are the documented biological activities of this compound, and what experimental models are commonly used to assess these effects?
this compound has been studied for its potential as a semiochemical in insect communication and as an antimicrobial agent. In vitro assays using bacterial cultures (e.g., E. coli or S. aureus) and cell lines (e.g., human keratinocytes) are standard. For ecological studies, olfactometer tests and electrophysiological recordings (e.g., electroantennography) are employed to evaluate pheromone-like activity .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR or MS) for this compound be resolved to confirm structural integrity?
Discrepancies in NMR shifts or MS fragmentation patterns often arise from isomerization or solvent artifacts. Strategies include:
- Conducting deuterium exchange experiments to identify labile protons.
- Using 2D NMR techniques (COSY, HSQC) to map coupling constants and confirm double-bond positions.
- Comparing experimental MS/MS data with in silico fragmentation tools (e.g., CFM-ID). Peer-reviewed validation frameworks recommend replicating analyses across multiple laboratories to ensure reproducibility .
Q. What computational chemistry approaches are suitable for predicting the biological activity of this compound, and how do they correlate with experimental data?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets (e.g., insect odorant-binding proteins). Quantitative structure-activity relationship (QSAR) models trained on analogous esters provide predictive insights. Recent studies highlight discrepancies between computational predictions and in vivo assays, emphasizing the need for hybrid approaches that integrate free-energy perturbation calculations .
Q. How can researchers design experiments to investigate the potential role of this compound as a pheromone or semiochemical in ecological studies?
Field trials should combine controlled release systems (e.g., slow-release dispensers) with behavioral assays (e.g., trap catches). Laboratory experiments must standardize environmental variables (temperature, humidity) and use GC-electroantennographic detection (GC-EAD) to isolate bioactive components. Ethical considerations include minimizing ecological disruption and adhering to biosafety protocols during field sampling .
Q. What strategies can be employed to optimize the regioselectivity during the synthesis of this compound to minimize by-products?
Catalyst screening (e.g., Grubbs catalysts for olefin metathesis) and solvent polarity adjustments can enhance regioselectivity. Recent advances in photoredox catalysis show promise for selective double-bond formation. Statistical design of experiments (DoE) methodologies, such as factorial designs, help identify optimal reaction conditions (e.g., temperature, stoichiometry) while reducing trial-and-error approaches .
Q. Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography) and apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty .
- Ethical and Reproducibility Standards : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles and document protocols in line with peer-review criteria (e.g., PRISMA for systematic reviews) .
属性
CAS 编号 |
78417-28-4 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
ethyl deca-2,4,7-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h5-6,8-11H,3-4,7H2,1-2H3 |
InChI 键 |
KRCQDQXKPOKJOE-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CC=CC(=O)OCC |
规范 SMILES |
CCC=CCC=CC=CC(=O)OCC |
密度 |
0.933-0.939 |
Key on ui other cas no. |
78417-28-4 |
物理描述 |
colourless to pale yellow liquid; light fatty aroma |
Pictograms |
Irritant |
溶解度 |
Soluble in water; soluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















